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Abstract
JG-365 is a potent, synthetic inhibitor of the human immunodeficiency virus type 1 (HIV-1)

protease, an enzyme essential for the viral life cycle.[1][2] As a substrate-analog inhibitor, JG-
365 mimics the natural substrate of the HIV protease, binding to the active site with high affinity

and blocking its catalytic activity.[1] This competitive inhibition prevents the proteolytic cleavage

of viral polyproteins, leading to the production of immature, non-infectious virions.[3]

Structurally, JG-365 is a heptapeptide-derived compound incorporating a hydroxyethylamine

isostere in place of a scissile peptide bond, which is crucial for its inhibitory function.[4] X-ray

crystallography studies have revealed that the S-isomer of JG-365 is the active conformation,

binding tightly within the active site of the dimeric HIV-1 protease.[1][5] This technical guide

provides an in-depth overview of JG-365, including its mechanism of action, quantitative

inhibitory data, and detailed protocols for its synthesis and evaluation.

Introduction to HIV Protease and its Inhibition
The HIV-1 protease is an aspartic protease that functions as a homodimer.[6] It plays a critical

role in the late stages of the viral replication cycle by cleaving the Gag and Gag-Pol

polyproteins into mature, functional proteins and enzymes, such as reverse transcriptase,

integrase, and the protease itself.[3] This maturation process is essential for the assembly of

infectious viral particles.[3] Inhibition of the HIV protease is a well-established therapeutic

strategy for the treatment of HIV/AIDS.[3] Protease inhibitors (PIs) are a class of antiretroviral
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drugs that bind to the active site of the enzyme, preventing the processing of the viral

polyproteins and thus halting the production of new, infectious virions.[3]

JG-365: A Potent HIV-1 Protease Inhibitor
JG-365 is a substrate-based hydroxyethylamine inhibitor with the sequence Ac-Ser-Leu-Asn-

Phe-ψ[CH(OH)CH2N]-Pro-Ile-Val-OMe.[4] The hydroxyethylamine moiety mimics the

tetrahedral transition state of the peptide bond hydrolysis, leading to its potent inhibitory activity.

[5]

Mechanism of Action
JG-365 acts as a competitive inhibitor of the HIV-1 protease.[2] It binds to the active site of the

enzyme, a cavity located at the dimer interface, and interacts with the catalytic aspartate

residues (Asp25 and Asp25').[5] The hydroxyl group of the hydroxyethylamine moiety is

positioned between the two aspartate residues, forming hydrogen bonds and effectively

blocking the access of the natural substrate to the active site.[5] The S configuration at the

chiral carbon of the hydroxyethylamine is essential for its potent inhibitory activity, as it mimics

the stereochemistry of the natural substrate's transition state.[1][5]
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Caption: HIV Life Cycle and Mechanism of JG-365 Inhibition.

Quantitative Data
The inhibitory potency of JG-365 has been quantified through various in vitro assays. The key

parameters are summarized in the table below.
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Parameter Value Description Reference

Ki 0.24 nM

Inhibition constant, a

measure of the

binding affinity of the

inhibitor to the

enzyme.

[4]

IC50 Not Available

Half-maximal

inhibitory

concentration, the

concentration of

inhibitor required to

reduce the enzyme

activity by 50%.

-

CC50 Not Available

Half-maximal cytotoxic

concentration, the

concentration of the

compound that is toxic

to 50% of cells.

-

Selectivity Index (SI) Not Available

Ratio of CC50 to

IC50, indicating the

therapeutic window of

the compound.

-

Note: While a specific IC50 value for JG-365 was not found in the provided search results, it is

expected to be in the low nanomolar range given its potent Ki value.

Experimental Protocols
This section provides detailed methodologies for the synthesis and evaluation of JG-365.

Synthesis of JG-365
JG-365 is a synthetic peptide derivative and can be synthesized using solid-phase peptide

synthesis (SPPS).[5] A general protocol for the synthesis of a heptapeptide like JG-365 using

Fmoc (9-fluorenylmethyloxycarbonyl) chemistry is described below. The synthesis of the non-
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standard hydroxyethylamine isostere requires specialized chemical synthesis steps that are

incorporated into the SPPS protocol.

Materials:

Fmoc-protected amino acids (Fmoc-Val-OH, Fmoc-Ile-OH, Fmoc-Pro-OH, Fmoc-Asn(Trt)-

OH, Fmoc-Leu-OH, Fmoc-Ser(tBu)-OH)

Rink Amide resin

Coupling reagents: HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium

hexafluorophosphate), HOBt (Hydroxybenzotriazole)

Base: DIPEA (N,N-Diisopropylethylamine)

Deprotection reagent: 20% piperidine in DMF (N,N-Dimethylformamide)

Solvents: DMF, DCM (Dichloromethane), Diethyl ether

Cleavage cocktail: TFA (Trifluoroacetic acid), TIS (Triisopropylsilane), Water (e.g., 95:2.5:2.5

v/v/v)

Acetylating agent: Acetic anhydride

Procedure:

Resin Preparation: Swell the Rink Amide resin in DMF for 1 hour in a reaction vessel.

Fmoc Deprotection: Remove the Fmoc protecting group from the resin by treating with 20%

piperidine in DMF for 20 minutes. Wash the resin thoroughly with DMF.

Amino Acid Coupling:

Activate the first Fmoc-protected amino acid (Fmoc-Val-OH) by dissolving it with HBTU,

HOBt, and DIPEA in DMF.

Add the activated amino acid solution to the resin and shake for 2 hours.
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Wash the resin with DMF and DCM.

Repeat Deprotection and Coupling: Repeat the Fmoc deprotection and amino acid coupling

steps for each subsequent amino acid in the sequence (Ile, Pro, Phe).

Incorporation of the Hydroxyethylamine Isostere: The synthesis of the Phe-ψ[CH(OH)CH2N]-

Pro moiety requires a multi-step solution-phase synthesis to create the hydroxyethylamine

core, which is then coupled to the growing peptide chain on the solid support. This typically

involves the reaction of an epoxide with an amine.

Continue Peptide Elongation: Continue the SPPS cycle for the remaining amino acids (Asn,

Leu, Ser).

N-terminal Acetylation: After the final Fmoc deprotection, acetylate the N-terminus of the

peptide by treating the resin with acetic anhydride and DIPEA in DMF.

Cleavage and Deprotection: Cleave the peptide from the resin and remove the side-chain

protecting groups by treating the resin with the cleavage cocktail for 2-3 hours.

Precipitation and Purification: Precipitate the crude peptide in cold diethyl ether. Purify the

peptide by reverse-phase high-performance liquid chromatography (RP-HPLC).

Characterization: Confirm the identity and purity of the synthesized JG-365 by mass

spectrometry and analytical HPLC.
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Caption: Solid-Phase Peptide Synthesis (SPPS) Workflow for JG-365.
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HIV-1 Protease Inhibition Assay (Fluorometric)
This assay measures the ability of JG-365 to inhibit the activity of recombinant HIV-1 protease

using a fluorogenic substrate.

Materials:

Recombinant HIV-1 Protease

Fluorogenic HIV-1 Protease Substrate (e.g., a peptide with a fluorophore and a quencher)

Assay Buffer (e.g., 50 mM sodium acetate, pH 5.5, 100 mM NaCl, 1 mM EDTA, 1 mM DTT)

JG-365 (dissolved in DMSO)

96-well black microplate

Fluorescence microplate reader

Procedure:

Prepare Reagents:

Dilute the HIV-1 Protease to the desired concentration in assay buffer.

Prepare a series of dilutions of JG-365 in assay buffer (ensure the final DMSO

concentration is low, typically <1%).

Dilute the fluorogenic substrate in assay buffer.

Assay Setup:

In a 96-well plate, add 50 µL of the diluted HIV-1 protease to each well.

Add 25 µL of the JG-365 dilutions (or assay buffer for the no-inhibitor control) to the wells.

Incubate the plate at room temperature for 15 minutes to allow the inhibitor to bind to the

enzyme.
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Initiate Reaction:

Add 25 µL of the diluted fluorogenic substrate to each well to start the reaction.

Measure Fluorescence:

Immediately place the plate in a fluorescence microplate reader.

Measure the increase in fluorescence intensity over time (kinetic mode) at the appropriate

excitation and emission wavelengths for the specific substrate used.

Data Analysis:

Determine the initial reaction velocity (rate of fluorescence increase) for each inhibitor

concentration.

Plot the reaction velocity against the inhibitor concentration and fit the data to an

appropriate inhibition model (e.g., Morrison equation for tight-binding inhibitors) to

determine the Ki value.

To determine the IC50, plot the percentage of inhibition versus the logarithm of the

inhibitor concentration and fit to a sigmoidal dose-response curve.

Antiviral Activity Assay
This assay determines the concentration of JG-365 required to inhibit HIV-1 replication in a

cell-based system.

Materials:

HIV-1 susceptible cell line (e.g., MT-4, CEM-SS)

HIV-1 viral stock

Cell culture medium (e.g., RPMI-1640 with 10% fetal bovine serum)

JG-365 (dissolved in DMSO)

Reagent for measuring cell viability (e.g., MTT, XTT)
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96-well cell culture plate

Procedure:

Cell Plating: Seed the HIV-1 susceptible cells in a 96-well plate at an appropriate density.

Compound Addition: Add serial dilutions of JG-365 to the wells. Include a no-drug control.

Viral Infection: Infect the cells with a pre-titered amount of HIV-1. Include uninfected control

wells.

Incubation: Incubate the plate at 37°C in a CO2 incubator for 4-6 days to allow for viral

replication and the induction of cytopathic effects.

Measure Antiviral Activity:

After the incubation period, assess the protective effect of the inhibitor by measuring cell

viability using an MTT or XTT assay (see section 3.4).

Data Analysis:

Calculate the percentage of protection for each inhibitor concentration relative to the

uninfected and infected controls.

Plot the percentage of protection against the logarithm of the inhibitor concentration and

determine the IC50 value from the dose-response curve.

Cytotoxicity Assay (MTT Assay)
This assay measures the toxicity of JG-365 to the host cells.

Materials:

Cell line used in the antiviral assay

Cell culture medium

JG-365 (dissolved in DMSO)
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MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide)

Solubilization solution (e.g., acidified isopropanol)

96-well cell culture plate

Microplate reader

Procedure:

Cell Plating: Seed the cells in a 96-well plate at the same density as in the antiviral assay.

Compound Addition: Add serial dilutions of JG-365 to the wells. Include a no-drug control.

Incubation: Incubate the plate at 37°C in a CO2 incubator for the same duration as the

antiviral assay.

MTT Addition: Add MTT solution to each well and incubate for 2-4 hours. During this time,

viable cells will reduce the yellow MTT to purple formazan crystals.

Solubilization: Add the solubilization solution to each well to dissolve the formazan crystals.

Measure Absorbance: Measure the absorbance at a wavelength of 570 nm using a

microplate reader.

Data Analysis:

Calculate the percentage of cytotoxicity for each concentration compared to the untreated

control cells.

Plot the percentage of cytotoxicity against the logarithm of the compound concentration

and determine the CC50 value from the dose-response curve.
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Antiviral Activity & Cytotoxicity Assay Workflow
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Caption: Workflow for Antiviral Activity and Cytotoxicity Assays.
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Conclusion
JG-365 is a highly potent inhibitor of HIV-1 protease, demonstrating the effectiveness of

substrate-analog design in developing antiretroviral agents. Its detailed mechanism of action

and strong binding affinity make it a valuable tool for studying the structure and function of HIV

protease and a lead compound for the development of new protease inhibitors. The

experimental protocols provided in this guide offer a framework for the synthesis,

characterization, and evaluation of JG-365 and other similar compounds in a research and

drug development setting. Further studies to determine its in vivo efficacy, pharmacokinetic

profile, and resistance profile are necessary to fully assess its therapeutic potential.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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